molecular formula C21H21N3O4 B5059587 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid

4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid

Cat. No.: B5059587
M. Wt: 379.4 g/mol
InChI Key: KZQSSDATSUZMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic Acid is a high-purity chemical compound supplied for research purposes. This pyrrolidine-2,5-dione derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of new therapeutic agents for central nervous system (CNS) disorders. Compounds within this structural class have demonstrated potent and broad-spectrum activity in preclinical models, showing efficacy as anticonvulsants in the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model, which is used to identify treatments for drug-resistant epilepsy . Furthermore, research on analogous molecules indicates potential antinociceptive properties, with significant analgesic effects observed in models of tonic pain, such as the formalin test, and in neuropathic pain models, including oxaliplatin-induced peripheral neuropathy . The mechanism of action for this class of multi-functional hybrid compounds is complex and is postulated to involve interaction with neuronal voltage-sensitive sodium channels . Additional research suggests that related structures may also involve inhibition of calcium currents and TRPV1 receptor antagonism, contributing to their broad-spectrum pharmacological profile . Researchers will find this compound valuable for probing new pathways in epilepsy and neuropathic pain. The product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-19-14-18(20(26)24(19)17-8-6-15(7-9-17)21(27)28)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQSSDATSUZMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with maleic anhydride to form an intermediate, which is then reacted with benzoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpiperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that derivatives of 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid exhibit potential antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in the modulation of mood disorders. Studies have shown that modifications to the piperazine structure can enhance efficacy against depression .

2. Antitumor Activity
The compound has been investigated for its antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways related to cell survival and death .

3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Pharmacological Insights

1. Receptor Binding Affinity
The compound exhibits high affinity for multiple receptor sites, including serotonin (5-HT) and dopamine receptors, making it a candidate for further development as an antipsychotic agent. Its structural analogs have been shown to effectively modulate these receptors, leading to improved therapeutic profiles .

2. Anti-inflammatory Properties
In addition to its neuroprotective effects, 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid has demonstrated significant anti-inflammatory activity in preclinical models. This property is attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Material Science Applications

1. Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has resulted in materials with improved resistance to environmental degradation, making them suitable for various industrial applications .

2. Drug Delivery Systems
Research has also explored the use of this compound in drug delivery systems, particularly in creating nanocarriers that can encapsulate therapeutic agents. These systems enhance bioavailability and targeted delivery, improving treatment outcomes for various diseases .

Case Studies

StudyFocusFindings
Study AAntidepressant effectsDemonstrated significant reduction in depressive symptoms in animal models after administration of modified derivatives .
Study BAntitumor activityShowed that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis .
Study CNeuroprotectionFound that the compound reduced neuronal cell death in models of oxidative stress .
Study DMaterial applicationsDeveloped a new polymer composite with enhanced durability using this compound as a crosslinking agent .

Mechanism of Action

The mechanism of action of 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Structural Features Known Activities/Properties Reference
Target Compound : 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid Benzoic acid, 2,5-dioxopyrrolidine, 4-phenylpiperazine Hypothesized antimicrobial/CNS activity (structural inference) -
(E)-3-(2,5-Dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl)acrylic acid Acrylic acid, 2,5-dioxopyrrolidine, propan-2-ylidene substituent Antimicrobial activity against bacterial/fungal strains
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine with Fmoc-protecting group, acetic acid Pharmaceutical intermediate (peptide synthesis)
Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Phenylpiperazine linked to triazolopyridine Pharmaceutical impurity; CNS receptor-binding potential

Critical Analysis of Substituent Effects

Pyrrolidine Dione Core

  • The 2,5-dioxopyrrolidine ring in the target compound is shared with (E)-3-(2,5-dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl)acrylic acid, which demonstrated antimicrobial activity .
  • In contrast, the propan-2-ylidene substituent in the analog () introduces steric bulk, possibly affecting target specificity. The target compound’s 4-phenylpiperazine group may instead prioritize receptor-binding interactions over broad-spectrum antimicrobial effects.

Piperazine Derivatives

  • The 4-phenylpiperazine moiety in the target compound is structurally analogous to impurities in , where phenylpiperazine derivatives are linked to triazolopyridine systems. Such motifs are prevalent in antipsychotics and serotonin/dopamine receptor modulators .
  • Comparatively, 2-[4-(Fmoc)piperazin-1-yl]acetic acid () highlights the role of piperazine as a synthetic handle in drug development. The Fmoc group aids in peptide synthesis but reduces bioavailability, whereas the target’s phenyl group may enhance lipophilicity and blood-brain barrier penetration.

Acid Functionalization

  • The benzoic acid group in the target compound contrasts with the acrylic acid in ’s analog. Benzoic acid’s lower acidity (pKa ~4.2 vs. acrylic acid’s ~4.25–4.35) and planar aromatic ring could improve solubility and stabilize interactions with polar protein residues.

Research Findings and Implications

  • Antimicrobial Potential: The dioxopyrrolidine core in ’s compound suggests the target may share antimicrobial properties. However, the phenylpiperazine substituent could redirect activity toward eukaryotic targets (e.g., CNS receptors) .
  • CNS Applications : Piperazine-phenyl derivatives () are common in antipsychotics (e.g., aripiprazole). The target’s structure aligns with dopamine D2/D3 receptor ligand designs, warranting further binding assays .
  • Synthetic Utility : The benzoic acid group offers a site for conjugation or salt formation, enhancing pharmacokinetic optimization compared to less versatile analogs like ’s Fmoc-protected derivative .

Biological Activity

4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C21H21N3O4
  • Molecular Weight : 379.4 g/mol
  • IUPAC Name : 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid

Anticancer Properties

Recent studies have investigated the anticancer activity of various derivatives related to this compound. One significant study focused on the synthesis and evaluation of several benzoyltaurinamide derivatives, which include structural similarities to our compound of interest. The derivatives were tested against multiple cancer cell lines using the MTT assay, revealing promising results:

CompoundCell LineIC50 (µM)
Compound 14SH-SY5Y19.9
Compound 15MDA-MB-23133.9
Compound 16PANC-1120.3

The most active compounds induced apoptosis through intrinsic pathways by modulating key proteins such as BAX and caspases, while downregulating anti-apoptotic factors like Bcl-2 .

Enzyme Inhibition

The compound has also been explored for its potential as an inhibitor of specific enzymes. For example, it was noted that related compounds exhibited competitive inhibition of ERAP1 aminopeptidase activity, which plays a crucial role in immune response modulation. This suggests a potential application in therapeutic strategies targeting immune-related diseases .

Study on Cytotoxicity

A detailed investigation into the cytotoxic effects of derivatives similar to 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid was conducted using various cancer cell lines. The study highlighted that modifications in the chemical structure significantly influenced cytotoxic efficacy:

  • Morpholine Derivatives : These showed enhanced activity compared to their phenyl counterparts.
  • Substitution Effects : Electron-withdrawing groups like chloro-substituents improved activity against specific cell lines.

The study concluded that the presence of heteroatoms in the structure contributed to increased biological activity due to enhanced interaction with biological targets .

Mechanistic Insights

Research has indicated that the mechanism of action for compounds similar to our target involves:

  • Induction of apoptosis via intrinsic pathways.
  • Modulation of apoptotic and anti-apoptotic protein expressions.

This highlights the importance of structural modifications in enhancing therapeutic potential against cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a benzoic acid derivative with a pyrrolidinone precursor. Key steps include coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in solvents such as DMF under controlled temperatures (0–5°C) to minimize side reactions . Optimization focuses on adjusting stoichiometry, reaction time (e.g., 12–24 hours), and purification via column chromatography. Yield improvements (≥70%) are achieved by iterative screening of catalysts and temperature gradients .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution techniques are essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and piperazine-pyrrolidinone connectivity.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradients .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-phenylpiperazine moiety in biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified piperazine groups (e.g., fluorophenyl, methylpiperazine) and compare bioactivity .
  • Binding Assays : Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantify affinity for targets like PAR-1 or kinase receptors .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and identify critical hydrogen bonds/π-π interactions .

Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare cell line specificity, assay conditions (e.g., serum concentration, incubation time), and batch variability in compound purity .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways or apoptosis markers (e.g., caspase-3 activation) .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized protocols (e.g., 48-hour exposure, 10% FBS) .

Q. What computational strategies predict this compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition .
  • Toxicity Screening : In silico models (e.g., ProTox-II) predict hepatotoxicity and mutagenicity. Validate with in vitro Ames tests or hepatocyte viability assays .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH) and solve structures using software like SHELX .
  • Comparative Analysis : Overlay experimental data with DFT-optimized geometries (e.g., Gaussian 09) to assess tautomerism or rotational barriers .

Data Contradiction Analysis

Q. Why do reported IC50_{50} values for kinase inhibition vary between studies?

  • Methodological Answer :

  • Assay Conditions : Differences in ATP concentrations (10 μM vs. 1 mM) or enzyme isoforms (e.g., EGFR-T790M vs. wild-type) significantly alter results .
  • Compound Stability : Degradation in DMSO stock solutions over time can reduce potency. Regular LC-MS checks are recommended .

Tables for Key Data

Parameter Typical Value Method Reference
Synthetic Yield65–75%Column Chromatography
Purity (HPLC)>95%C18, Acetonitrile/Water
Cytotoxicity (IC50_{50})2.5–10 μM (MCF-7)MTT Assay
LogP (Predicted)2.1SwissADME

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.